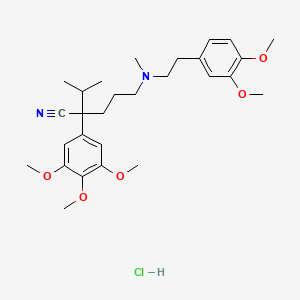

Gallopamil Hydrochloride

Description

Gallopamil hydrochloride (C₂₈H₄₀N₂O₅·HCl, molecular weight 521.09) is a phenylalkylamine-class L-type calcium channel blocker (CCB) used clinically for angina pectoris, hypertension, and cardiac arrhythmias . Structurally, it is a methoxy derivative of verapamil, featuring additional methoxy groups at the 3,4,5-trimethoxyphenyl and 3,4-dimethoxyphenethyl moieties, which enhance its lipophilicity and receptor-binding affinity . Its mechanism involves voltage-dependent inhibition of calcium influx in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand .

Properties

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCRIUNHEQSXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047858 | |

| Record name | Gallopamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>78.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16662-46-7 | |

| Record name | Gallopamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallopamil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLOPAMIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallopamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOPAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gallopamil hydrochloride involves the alkylation of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Gallopamil hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the nitrile group present in the compound.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Pharmacological Properties

Chemical Structure and Mechanism of Action

- Chemical Formula : C28H41ClN2O5

- Mechanism : Gallopamil functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells. This results in decreased myocardial contractility and vasodilation, making it effective for conditions such as angina pectoris and hypertension .

Clinical Applications

This compound has been extensively studied for its therapeutic effects in various cardiovascular conditions:

- Angina Pectoris : Clinical trials have demonstrated significant reductions in anginal episodes among patients treated with gallopamil compared to other calcium channel blockers like nifedipine. In a study involving 27 patients, gallopamil reduced the number of anginal crises from 6.4 to 1.8 per week, while nifedipine reduced it from 6.2 to 2.1 .

- Hypertension : As a calcium channel blocker, gallopamil effectively lowers blood pressure by inducing vasodilation .

- Arrhythmias : Gallopamil has shown efficacy in managing supraventricular tachycardia, particularly in patients who are resistant to other treatments .

Scientific Research Applications

This compound is utilized in various research contexts:

- Cellular Physiology : Research has investigated the role of calcium ions in cellular processes using gallopamil as a model compound. Studies have shown its impact on cell proliferation and mitochondrial function in bronchial smooth muscle cells .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of gallopamil have revealed significant interindividual variability, suggesting personalized dosing strategies may be necessary for optimal therapeutic outcomes .

- Combination Therapies : Gallopamil's interaction with other medications, such as nitroglycerin, enhances its vasodilatory effects, which can be beneficial for treating angina pectoris .

Case Studies and Research Findings

- Cardiac Arrhythmias : A clinical trial indicated that gallopamil effectively managed supraventricular tachycardia in patients resistant to standard treatments.

- Asthma Management : While initial studies suggested potential benefits for asthma treatment due to its bronchodilatory effects, further research indicated limitations due to the transient nature of these effects .

- Pharmacokinetic Variability : A study highlighted significant variability among individuals regarding gallopamil's pharmacokinetics, emphasizing the need for tailored treatment approaches .

Mechanism of Action

Gallopamil hydrochloride exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition reduces intracellular calcium levels, leading to decreased myocardial contractility and heart rate. The compound also causes vasodilation by relaxing vascular smooth muscle cells, resulting in reduced systemic vascular resistance and blood pressure . Additionally, this compound can prolong the refractory period of the atrioventricular node, which helps manage certain types of supraventricular tachycardias .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Racemic Behavior : Gallopamil forms racemic compounds in equimolar mixtures, similar to verapamil, which may influence enantiomer-specific efficacy and toxicity .

- Vasodilatory Potency : Gallopamil’s vasodilation is comparable to verapamil but with a slower onset due to modified-release formulations .

- Antiarrhythmic Efficacy: Preclinical studies show Gallopamil reduces ventricular tachycardia and fibrillation risk, akin to verapamil but with fewer negative inotropic effects at therapeutic doses .

Biological Activity

Gallopamil hydrochloride is a synthetic compound that belongs to the class of L-type calcium channel blockers, structurally related to verapamil. It has garnered attention for its diverse biological activities, particularly in cardiovascular and respiratory systems. This article will explore its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.

- Chemical Formula : CHClNO

- Molar Mass : Approximately 521.09 g/mol

- Classification : L-type calcium channel blocker

This compound primarily functions by inhibiting calcium ion influx through L-type calcium channels. This mechanism is crucial for muscle contraction in cardiac and vascular smooth muscle cells. By blocking these channels, Gallopamil leads to:

- Decreased heart rate

- Reduced myocardial contractility

- Vasodilation

These effects make it effective in treating conditions such as hypertension and certain types of arrhythmias.

Pharmacokinetics and Pharmacodynamics

A study involving six healthy male volunteers administered 50 mg of pseudoracemic gallopamil every 12 hours for 72 hours revealed the following pharmacokinetic parameters:

| Parameter | R-Gallopamil | S-Gallopamil |

|---|---|---|

| Apparent Oral Clearance | 4.8 L/min (95% CI: 2.9–6.8) | 5.5 L/min (95% CI: 2.5–8.5) |

| Half-Life | 6.2 hours | 7.2 hours |

| Serum Protein Binding | 0.035 (95% CI: 0.026–0.045) | 0.051 (95% CI: 0.033–0.069) |

| Renal Elimination (% of dose) | 0.49% | 0.71% |

Both enantiomers exhibited similar pharmacokinetic profiles, with significant interindividual variation noted in the absolute values of these parameters .

Cardiovascular Effects

Gallopamil has shown significant effects on cardiac function, particularly in prolonging the PR interval by approximately 35.7% . This property is beneficial in managing arrhythmias, providing a therapeutic avenue for patients with abnormal heart rhythms.

Respiratory Effects

Inhaled gallopamil demonstrated a modest protective effect against methacholine-induced bronchoconstriction in asthmatic subjects, increasing the concentration of methacholine required to decrease FEV1 by 20% . However, the duration of this protective effect was transient, limiting its clinical applicability for chronic asthma management.

Combination Therapies

Gallopamil has been studied in combination with other medications:

- Nitroglycerin : Enhances vasodilatory effects, beneficial for angina pectoris.

- Nitroprusside : Increases hypotensive effects, useful in hypertension management.

- Norfloxacin : May increase the risk or severity of QTc prolongation when combined .

Case Studies and Research Findings

- Cardiac Arrhythmias : A clinical trial demonstrated that gallopamil effectively managed supraventricular tachycardia in patients resistant to other treatments.

- Asthma Management : Despite initial promise, further research indicated that gallopamil's short duration of action limits its use as a long-term therapeutic agent for asthma .

- Pharmacokinetic Variability : A study highlighted significant interindividual variability in pharmacokinetics among subjects receiving gallopamil, suggesting the need for personalized dosing strategies .

Q & A

Q. How should researchers prepare and store Gallopamil hydrochloride stock solutions for in vitro studies?

- Methodological Answer : this compound is soluble in DMSO at 100 mg/mL (206.34 mM). For in vitro experiments, prepare stock solutions by dissolving the compound in pre-warmed DMSO, followed by vortexing and sterile filtration. Aliquot the solution to avoid repeated freeze-thaw cycles. For long-term storage (6 months), keep aliquots at -80°C. Short-term storage (1 month) at -20°C is acceptable but less optimal. Avoid aqueous buffers for initial solubilization due to poor water solubility; dilute DMSO stocks into cell culture media immediately before use to ensure final DMSO concentrations ≤0.1% .

Q. What are the critical intermediates in synthesizing this compound, and how are they characterized?

- Methodological Answer : 2,6-Dibromophenol is a key intermediate in Gallopamil synthesis. It is prepared via bromination of resorcinol using benzyltrimethylammonium tribromide as a brominating agent. The intermediate is purified via recrystallization and characterized using HPLC (purity >98%) and NMR (¹H/¹³C spectra). Subsequent steps involve alkylation and amination reactions to introduce the phenethylamine and trimethoxyphenyl groups. Confirm final product identity via mass spectrometry (m/z 521.09 for [M+H]⁺) and CAS verification (16662-47-8) .

Q. Which standard assays are used to quantify Gallopamil’s calcium channel-blocking activity?

- Methodological Answer : Use voltage-gated calcium channel (VGCC) inhibition assays in isolated cardiomyocytes or smooth muscle cells. Measure intracellular Ca²⁺ flux using fluorescent indicators (e.g., Fluo-4 AM) and calculate IC₅₀ values via dose-response curves. For acid secretion inhibition (IC₅₀ = 10.9 μM), employ gastric parietal cell models with pH-sensitive dyes. Validate results against reference standards (e.g., verapamil) and ensure assay reproducibility using triplicate technical replicates .

Advanced Research Questions

Q. How does Gallopamil’s efficacy vary across tissue-specific calcium channel subtypes?

- Methodological Answer : Conduct comparative studies using tissue-specific VGCC isoforms (e.g., L-type in cardiac vs. T-type in neuronal cells). Use patch-clamp electrophysiology to measure current inhibition in HEK293 cells expressing Cav1.2 (cardiac) vs. Cav3.2 (neuronal). Gallopamil shows higher potency for L-type channels (IC₅₀ ~1–10 μM) due to its phenylalkylamine structure. Cross-validate with radioligand binding assays (³H-Diltiazem competition) to assess subtype selectivity .

Q. What experimental models demonstrate Gallopamil’s neuroregenerative potential, and how are outcomes quantified?

- Methodological Answer : In a rat sciatic nerve injury model, Gallopamil (100 ng/mL in silicone tubes) accelerates nerve regeneration. Assess functional recovery via:

- Behavioral tests : Walking track analysis (Sciatic Functional Index).

- Electrophysiology : Compound muscle action potential (CMAP) amplitude.

- Histology : Immunostaining for S-100 (Schwann cell marker) and axon density measurements.

Gallopamil-treated groups show 30% faster CMAP recovery and 2-fold higher S-100 expression vs. controls. Include sham and vehicle groups to control for surgical effects .

Q. How can researchers resolve contradictions in Gallopamil’s antiarrhythmic efficacy across preclinical models?

- Methodological Answer : Variability arises from species-specific pharmacokinetics (e.g., rats vs. dogs) and dosing regimens. In Wistar rats, 0.2 mg/kg IV reduces ventricular fibrillation (VF) by 90%, while higher doses (>1 mg/kg) may cause hypotension. Use telemetry to monitor real-time ECG and blood pressure. Adjust dosing to maintain plasma concentrations within therapeutic windows (1–5 μM). Cross-reference with microdialysis data to correlate tissue exposure levels with efficacy .

Q. What strategies optimize Gallopamil’s combination with biomaterials for sustained drug delivery?

- Methodological Answer : Incorporate Gallopamil into biodegradable polymers (e.g., PLGA) or hydrogels for localized release. Characterize drug release kinetics using HPLC and validate bioactivity via ex vivo organ bath assays (vascular relaxation). In nerve repair, load Gallopamil into silicone conduits at 100 ng/mL and assess release profiles over 28 days. Optimize burst release by adjusting polymer molecular weight (e.g., PLGA 50:50 for linear release) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in Gallopamil’s pharmacological data?

- Methodological Answer : Source Gallopamil from certified suppliers (e.g., USP Reference Standards) and verify purity (>98%) via HPLC-UV (λ = 280 nm). Include positive controls (e.g., verapamil) in each experiment to normalize batch effects. For in vivo studies, use pharmacokinetic profiling (LC-MS/MS) to confirm consistent bioavailability. Document lot numbers and storage conditions in metadata for reproducibility audits .

Q. What statistical approaches are recommended for analyzing Gallopamil’s dose-response relationships?

- Methodological Answer : Fit dose-response data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., nerve regeneration studies). Report effect sizes (Cohen’s d) and confidence intervals (95% CI) for transparency. For skewed data (e.g., arrhythmia incidence), apply non-parametric tests (Mann-Whitney U) .

Ethical and Regulatory Considerations

Q. What guidelines apply to preclinical studies using Gallopamil in animal models?

- Methodological Answer :

Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain ethical approval (IACUC) for animal protocols, specifying humane endpoints (e.g., ≥20% weight loss). For nerve injury models, limit ischemia time to <1 hour and administer postoperative analgesia (buprenorphine, 0.05 mg/kg). Document compliance with FDA Good Laboratory Practice (GLP) for data intended for regulatory submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.